N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole derivatives such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.
NBOMe derivatives: These compounds, like 25I-NBOMe, have similar structural motifs and are known for their potent biological activities.
Uniqueness:
- The presence of the methoxyphenyl and phenyl groups in This compound provides unique electronic and steric properties, making it distinct from other thiadiazole derivatives.
- Its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)17-16(20)15-14(18-19-22-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) |
InChI Key |
GLCBQQISELQXAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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